N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine
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Overview
Description
N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis or other cyclization methods.
Coupling Reactions: The final step often involves coupling the pyrimidine core with the quinoline derivative using reagents like palladium catalysts under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the quinoline moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar activities.
Medicine
In medicinal chemistry, N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine could be investigated for its potential therapeutic effects, such as anti-inflammatory or antiviral properties.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting their activity. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine
- N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-5-yl)pyrimidin-2-amine
Uniqueness
The unique structural features of N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine, such as the specific positioning of the tetramethyl groups and the chlorophenyl substitution, might confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C23H25ClN4 |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-3,4-dihydro-1H-quinolin-6-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C23H25ClN4/c1-14-11-21-19(15(2)13-23(3,4)28-21)12-18(14)20-9-10-25-22(27-20)26-17-7-5-16(24)6-8-17/h5-12,15,28H,13H2,1-4H3,(H,25,26,27) |
InChI Key |
QRKYXQDDIOKQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=NC(=NC=C3)NC4=CC=C(C=C4)Cl)(C)C |
Origin of Product |
United States |
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